Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate

Description

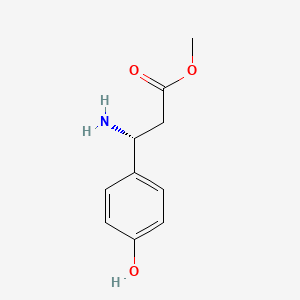

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is a chiral β-amino ester featuring a 4-hydroxyphenyl substituent at the β-position of the propanoate backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing β-blockers (e.g., esmolol) and enzyme inhibitors . The (3R)-stereochemistry is critical for enantioselective interactions in biological systems.

Structure

3D Structure

Properties

CAS No. |

177966-66-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 |

InChI Key |

NNIQEIHSKHWXLM-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)O)N |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Michael Addition with Nano Copper Catalysis

A widely reported method involves the aza-Michael addition of 4-aminophenol to methyl acrylate, catalyzed by nano-copper complexes. This approach leverages the nucleophilic attack of the amine on the α,β-unsaturated ester, facilitated by a heterogeneous copper catalyst supported on nanocellulose.

Reaction Conditions :

-

Catalyst : Nano Cu(0) supported on Pandanus nanocellulose (5 mg)

-

Solvent : Ethanol

-

Temperature : 20°C

-

Time : 4 hours

-

Yield : 75%

The mechanism proceeds via a 1,4-conjugate addition , where the copper catalyst activates the methyl acrylate’s electrophilic β-carbon, enabling stereoselective amine attack. Post-reaction, the catalyst is recoverable by filtration, enhancing sustainability.

Amide Coupling and Oxidation

A multi-step synthesis from the PMC study involves amide coupling followed by Swern oxidation :

-

Intermediate Formation : Cbz-L-serine reacts with oxetane tosylate to form a serine oxetane ester.

-

Oxidation : Swern conditions (oxalyl chloride, DMSO) convert the oxetane ester to a serine aldehyde.

-

Final Coupling : The aldehyde undergoes reductive amination with 4-hydroxyphenyl derivatives to yield the target compound.

This method achieves high enantiomeric purity (>95% ee) but requires stringent anhydrous conditions and multiple purification steps.

Catalytic Methods and Reaction Optimization

Chiral Auxiliary-Mediated Synthesis

The AIR Unimi document highlights the use of imidazolidinones as chiral auxiliaries to enforce (R)-configuration. Key steps include:

-

Lithium Enolate Formation : Treatment of imidazolidinone intermediates with LDA generates enolates.

-

Electrophilic Quenching : Alkylation with methyl iodide or allylating agents introduces the α-methyl group.

-

Hydrolysis : Acidic or basic conditions cleave the auxiliary, releasing the free amino acid ester.

Example :

This method achieves complete diastereoselectivity but suffers from low yields (50–60%) due to competing side reactions.

Stereoselective Synthesis and Resolution

Chiral Pool Synthesis

Using L-serine as a starting material (from the PMC study):

-

Protection : Cbz-group shields the amino group.

-

Oxetane Formation : Reaction with tosylate yields a conformationally restricted intermediate.

-

Oxidation and Coupling : Swern oxidation generates an aldehyde for stereoselective amination.

Advantages : Leverages natural chirality of serine; Disadvantages : Multi-step synthesis (6–7 steps).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

- Neurological Disorders : Research indicates that Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate may play a role in treating neurological disorders. It has been studied for its potential to modulate neurotransmitter systems, particularly through interactions with GABA transporters, which are crucial for maintaining neurotransmitter balance in the central nervous system.

- Antinociceptive Effects : In vivo studies have demonstrated that this compound exhibits significant antinociceptive properties in rodent models of neuropathic pain, suggesting its potential use in pain management therapies .

Mechanisms of Action

- The compound's pharmacological effects are attributed to its ability to inhibit specific enzymes and modulate protein conformations. These actions can lead to alterations in neurotransmitter uptake and neuroprotective effects against apoptosis in neuronal cells .

Biological Research

Enzyme Inhibition Studies

- This compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites on target enzymes, potentially leading to therapeutic applications in various diseases characterized by dysregulated enzyme activity.

Neuroprotective Properties

- Preliminary findings suggest that this compound may protect neuronal cells from apoptosis, indicating its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

- Similar compounds have shown antimicrobial properties, indicating that this compound might also possess such activities. However, specific studies are needed to confirm this aspect.

Synthesis and Derivative Studies

The synthesis of this compound typically involves several steps:

| Step | Description |

|---|---|

| Starting Materials | 4-Hydroxybenzyl bromide and methyl acrylate |

| Nucleophilic Substitution | Formation of methyl 3-(4-hydroxyphenyl)propanoate |

| Amination | Introduction of the amino group |

This multistep synthesis allows for the introduction of functional groups that enhance the compound's biological activity and binding affinity to target proteins.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antinociceptive Effects : A study conducted on rodent models demonstrated that administration of this compound significantly reduced pain responses compared to control groups, highlighting its potential as a novel analgesic agent.

- Neuroprotection Research : Another research effort focused on the protective effects of this compound against oxidative stress-induced apoptosis in neuronal cell cultures. Results indicated a marked reduction in cell death, supporting further investigation into its therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism by which Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, the amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., F, Cl, CF₃): Increase lipophilicity and metabolic stability. For example, the 4-chloro derivative (213.66 g/mol) is a key intermediate in histone deacetylase inhibitors (HDACIs) .

- Hydroxyl Groups : Improve aqueous solubility via hydrogen bonding. The 4-hydroxyphenyl moiety in the target compound may enhance binding to polar enzyme active sites, as seen in glucose uptake modulators .

- Stereochemistry : The (3R)-configuration is essential for enantioselectivity. For instance, (R)-esmolol intermediates synthesized from similar compounds show higher efficacy than (S)-enantiomers .

Synthetic Utility :

- The target compound’s methyl ester group facilitates easy derivatization. For example, transesterification reactions yield β-blocker precursors , while coupling with heterocycles (e.g., triazoles) generates radiolabeled probes .

Physicochemical Trends: Density and pKa: Analogs like methyl (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoate exhibit a density of ~1.323 g/cm³ and pKa ~8.24, suggesting moderate polarity and basicity . These properties influence bioavailability and formulation strategies.

Biological Activity

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate, a compound characterized by its chiral center and functional groups, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C10H13NO3

- Molecular Weight : Approximately 197.22 g/mol

- Functional Groups : The compound contains an amino group and a hydroxyphenyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is significant in contexts like metabolic regulation and therapeutic interventions.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways that are critical for various physiological processes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties:

- In vitro studies have shown that compounds with the 4-hydroxyphenyl substituent can reduce the viability of A549 non-small cell lung cancer cells by up to 50% .

- The most effective derivatives demonstrated significant cytotoxicity towards cancer cells while maintaining lower toxicity to non-cancerous Vero cells .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

- It showed potent activity in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress in biological systems .

- Antioxidant properties are essential for preventing cellular damage and could play a role in cancer prevention strategies.

3. Nitrification Inhibition

This compound functions as a nitrification inhibitor:

- This property enhances nitrogen retention in soil, promoting plant growth and improving agricultural productivity.

- Its application in agriculture highlights its dual role as both a biochemical agent and a soil health enhancer.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Different stereochemistry affecting biological activity |

| Methyl 4-hydroxybenzoate | C8H8O3 | Used as a preservative; lacks amino functionality |

| Methyl 3-(p-hydroxyphenyl)propanoate | C10H12O3 | Similar structure but without amino group |

This compound stands out due to its specific chiral configuration and dual functionality as both a nitrification inhibitor and potential therapeutic agent.

Case Studies and Research Findings

Recent studies have further elucidated the biological potential of this compound:

- Anticancer Studies : A study involving various derivatives showed that modifications on the phenyl ring significantly influenced anticancer activity, with certain substitutions leading to enhanced efficacy against A549 cells .

- Antioxidant Evaluations : Multiple assays confirmed the antioxidant capacity of the compound, suggesting its utility in formulations aimed at reducing oxidative stress in clinical settings .

Q & A

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase; compare retention times to racemic mixtures .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = -13.2° for similar tyrosine derivatives ).

- LCMS : Confirm molecular ion peaks (e.g., m/z 393 [M+H] for trifluoromethyl analogs ).

Advanced: How can computational methods predict the compound’s biological activity?

Q. Methodological Answer :

- Molecular Docking : Model interactions with targets like HDAC (histone deacetylase) using AutoDock Vina; prioritize the 4-hydroxyphenyl group for hydrogen bonding .

- MD Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS with AMBER force fields) .

- ADME Prediction : Use SwissADME to assess cell permeability (e.g., logP ~1.5 for optimal bioavailability) .

Basic: How is the compound’s stability evaluated under varying pH and temperature?

Q. Methodological Answer :

- Accelerated Stability Studies : Incubate at pH 3–9 (HCl/NaOH buffers) and 25–60°C for 24–72 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis to 3-(4-hydroxyphenyl)propanoic acid) .

- Kinetic Analysis : Calculate half-life (t) using first-order kinetics; optimal stability is observed at pH 5–7 .

Advanced: What strategies address low yields in asymmetric synthesis?

Q. Methodological Answer :

- Catalyst Screening : Test chiral catalysts like Jacobsen’s Co-salen for enantioselective amination .

- Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered reactions .

- Protection Strategies : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions .

Basic: How is biological activity assessed in inflammatory models?

Q. Methodological Answer :

- In Vitro Assays : Measure IL-6 inhibition in THP-1 macrophages using ELISA (IC ~10 µM ).

- NF-κB Pathway Analysis : Western blotting for p65 nuclear translocation .

- Cytotoxicity Screening : MTT assay on HEK293 cells to rule out non-specific effects .

Advanced: How can structural analogs improve target selectivity?

Q. Methodological Answer :

- SAR Studies : Modify the 4-hydroxyphenyl group (e.g., introduce nitro or chloro substituents ) and compare IC values.

- Crystallographic Mapping : Identify binding pockets via X-ray structures of inhibitor-enzyme complexes (e.g., HDAC1 ).

- Protease Profiling : Screen against serine proteases using fluorogenic substrates to assess cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.